molecular formula C3H4N8O4 B12514409 Propane, 1,3-diazido-2,2-dinitro- CAS No. 682353-68-0

Propane, 1,3-diazido-2,2-dinitro-

Cat. No.: B12514409
CAS No.: 682353-68-0
M. Wt: 216.12 g/mol
InChI Key: IXXTYHKWRSJGGS-UHFFFAOYSA-N
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Description

Propane, 1,3-diazido-2,2-dinitro- is a high-energy compound known for its potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of azido and nitro functional groups, which contribute to its energetic properties.

Preparation Methods

The synthesis of Propane, 1,3-diazido-2,2-dinitro- typically involves multiple steps. One common method starts with the nitration of urea, followed by condensation with formaldehyde. The resulting product undergoes acylation (chlorination) and subsequent azidation in a water-acetone medium with sodium azide . This method ensures the formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

Propane, 1,3-diazido-2,2-dinitro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Propane, 1,3-diazido-2,2-dinitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propane, 1,3-diazido-2,2-dinitro- involves the decomposition of its azido and nitro groups. Upon decomposition, it releases nitrogen gas, which contributes to its high-energy properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions.

Comparison with Similar Compounds

Propane, 1,3-diazido-2,2-dinitro- can be compared with other similar compounds, such as:

The uniqueness of Propane, 1,3-diazido-2,2-dinitro- lies in its specific combination of azido and nitro groups, which contribute to its high-energy properties and make it suitable for various applications.

Properties

CAS No.

682353-68-0

Molecular Formula

C3H4N8O4

Molecular Weight

216.12 g/mol

IUPAC Name

1,3-diazido-2,2-dinitropropane

InChI

InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2

InChI Key

IXXTYHKWRSJGGS-UHFFFAOYSA-N

Canonical SMILES

C(C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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